molecular formula C17H11BrCl2N2O3 B1668924 Chst15-IN-1 CAS No. 2158198-77-5

Chst15-IN-1

Cat. No.: B1668924
CAS No.: 2158198-77-5
M. Wt: 442.1 g/mol
InChI Key: RRFHFNDPXNWVTL-ONNFQVAWSA-N
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Description

Chst15-IN-1 is a powerful, reversible, covalent inhibitor of the enzyme carbohydrate sulfotransferase 15. This compound effectively suppresses the sulfation levels of chondroitin sulfate-E and other closely related sulfotransferases responsible for the synthesis of glycosaminoglycans. As a selective sulfotransferase inhibitor, this compound can attenuate the inhibitory actions of chondroitin sulfate proteoglycans, making it a promising candidate for enhancing neuronal repair .

Mechanism of Action

Target of Action

Chst15-IN-1, also known as (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide, primarily targets the enzyme Carbohydrate Sulfotransferase 15 (CHST15) . CHST15 is a type II transmembrane glycoprotein that acts as a sulfotransferase . It plays a critical role in the sulfation of glycosaminoglycans (GAGs), particularly chondroitin sulfate-E (CS-E) .

Mode of Action

This compound acts as a potent, reversible, covalent inhibitor of the CHST15 enzyme . It effectively suppresses the sulfation levels of CS-E and other closely related GAG sulfotransferases . By blocking the sulfotransferase activity of CHST15, this compound prevents the addition of sulfate groups to GAGs, thereby altering their structural and functional properties .

Biochemical Pathways

The inhibition of CHST15 by this compound impacts various cellular processes such as cell adhesion, migration, and proliferation . It disrupts the enzymatic activity that contributes to disease pathology. For instance, in fibrotic diseases, the excessive sulfation of GAGs leads to the stiffening of tissues and the formation of fibrotic nodules . In cancer, the sulfation process can enhance tumor cell invasiveness and metastasis by modifying the tumor microenvironment .

Pharmacokinetics

It’s known that the compound is a small molecule , which typically have good bioavailability and can easily penetrate tissues.

Result of Action

This compound diminishes the inhibitory effects of chondroitin sulfate proteoglycans (CSPGs), promoting nerve repair and tissue regeneration . In the context of spinal cord injury (SCI), it effectively promotes motor functional restoration and nerve tissue regeneration by a mechanism related to the attenuation of inhibitory CSPGs, glial scar formation, and inflammatory responses .

Action Environment

The action of this compound is influenced by the cellular and tissue environment. For instance, in the context of SCI, the accumulation of CSPGs in the microenvironment is a major barrier that obstructs nerve repair . By inhibiting CHST15, this compound disrupts this inhibitory microenvironment, promoting nerve repair .

Preparation Methods

The preparation of Chst15-IN-1 involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include the use of specific reagents and catalysts. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.

Chemical Reactions Analysis

Chst15-IN-1 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: this compound can be reduced using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups.

    Common Reagents and Conditions: The reactions typically involve the use of reagents such as oxidizing agents, reducing agents, and catalysts under controlled temperature and pressure conditions.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chst15-IN-1 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a selective inhibitor in various chemical studies to understand the role of sulfotransferases in glycosaminoglycan synthesis.

    Biology: this compound is used in biological research to study the effects of sulfotransferase inhibition on cellular processes and signaling pathways.

    Medicine: The compound shows potential in medical research for enhancing neuronal repair and treating conditions related to chondroitin sulfate proteoglycans.

    Industry: This compound is used in the development of new therapeutic agents and in the study of enzyme inhibition mechanisms .

Comparison with Similar Compounds

Chst15-IN-1 is unique in its selective inhibition of carbohydrate sulfotransferase 15. Similar compounds include:

    Carbohydrate sulfotransferase 11 inhibitor: This compound also inhibits sulfotransferase activity but targets a different enzyme.

    Carbohydrate sulfotransferase 12 inhibitor: Another selective inhibitor with a different enzyme target.

    Carbohydrate sulfotransferase 14 inhibitor: Similar in function but targets a different sulfotransferase enzyme.

This compound stands out due to its specific inhibition of carbohydrate sulfotransferase 15, making it a valuable tool for research in neuronal repair and enzyme inhibition .

Properties

IUPAC Name

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrCl2N2O3/c1-25-15-6-9(5-12(18)16(15)23)4-10(8-21)17(24)22-14-3-2-11(19)7-13(14)20/h2-7,23H,1H3,(H,22,24)/b10-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFHFNDPXNWVTL-ONNFQVAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrCl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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